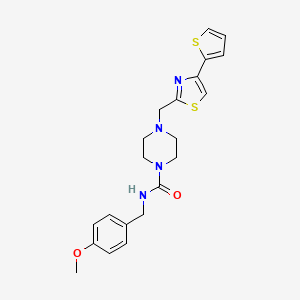

N-(4-methoxybenzyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S2/c1-27-17-6-4-16(5-7-17)13-22-21(26)25-10-8-24(9-11-25)14-20-23-18(15-29-20)19-3-2-12-28-19/h2-7,12,15H,8-11,13-14H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQXTLJMWSSCNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxybenzyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a piperazine core linked to a thiazole and methoxybenzyl moiety, which are known to influence its biological interactions. The presence of these functional groups suggests potential for diverse pharmacological activities.

Anticancer Activity

Research has indicated that derivatives of thiazole and piperazine exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation.

Table 1: Anticancer Activity Data

| Compound Name | IC50 (μM) | Cell Line | Reference |

|---|---|---|---|

| This compound | TBD | HepG2, A549 | |

| 4-substituted methoxylbenzoyl-thiazoles | 0.124 - 3.81 | NCI-H522, CCRF-CEM | |

| Thiazolidine derivatives | 0.35 - 0.20 | Various cancer lines |

The above data illustrates the promising anticancer activity of related compounds, suggesting that the target compound may exhibit similar efficacy.

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties. Piperazine derivatives have been extensively studied for their antibacterial effects.

Table 2: Antimicrobial Activity Data

| Compound Name | Minimum Inhibitory Concentration (MIC) (μg/mL) | Bacterial Strain | Reference |

|---|---|---|---|

| This compound | TBD | E. coli, S. aureus | |

| Piperidine derivatives | 10 - 50 | Various bacterial strains |

This table indicates that while specific data for the target compound is pending, related piperazine derivatives have shown effective antimicrobial activity.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may act through:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.

Case Studies

Several studies have evaluated the biological activity of thiazole and piperazine derivatives:

- Study on Thiazole Derivatives : A series of thiazole-based compounds were synthesized and tested against various cancer cell lines, showing IC50 values in the low micromolar range.

- Piperazine Analogues : Research has highlighted the role of piperazine in enhancing the bioactivity of various pharmacologically active compounds, particularly against resistant bacterial strains.

Scientific Research Applications

Antiviral Activity

Recent research has indicated that derivatives of compounds similar to N-(4-methoxybenzyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide exhibit promising antiviral properties, particularly against coronaviruses such as MERS-CoV. For instance, derivatives with benzothiazole motifs have shown significant inhibitory activity against MERS-CoV with IC50 values as low as 0.09 μM, suggesting that structural modifications can lead to enhanced antiviral efficacy .

Antitubercular Activity

Benzothiazole-based compounds have also been evaluated for their antitubercular properties. Studies have demonstrated that certain synthesized derivatives possess moderate to good activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents for tuberculosis treatment . The incorporation of specific functional groups appears to enhance their bioactivity.

Anticancer Potential

There is an emerging interest in the anticancer potential of thiazole and thiophene derivatives. Compounds incorporating these moieties have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure–activity relationship (SAR) studies are crucial in identifying the most effective compounds for further development.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at specific positions on the thiazole and piperazine rings can significantly influence the compound's efficacy and selectivity against target pathogens or cancer cells. For instance, substituents like halogens or alkoxy groups can enhance solubility and bioavailability while maintaining or improving inhibitory potency .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in the Aromatic Substituents

The 4-methoxybenzyl group in the target compound distinguishes it from analogs with alternative aromatic substitutions. For example:

- N-Benzyl-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide () replaces the thiophene with a furan ring and uses a benzyl group instead of 4-methoxybenzyl. The molecular weight (382.5 g/mol) is slightly lower than the target compound’s estimated mass (~420–440 g/mol), reflecting differences in substituent size .

- N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (, A3) substitutes the thiophenyl thiazole with a quinazolinone core and uses a fluorophenyl group. This modification likely enhances hydrogen-bonding capacity due to the carbonyl group, as evidenced by its higher melting point (196.5–197.8°C) compared to thiophene-containing analogs .

Table 1: Comparison of Aromatic Substituents

*Estimated based on structural analogs.

Variations in the Thiazole Core

The thiophen-2-yl substituent on the thiazole ring is critical for π-π stacking and hydrophobic interactions. Key comparisons include:

- 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (, Compound 18): This analog retains the thiophene-thiazole motif but replaces the carboxamide with a ketone group. The trifluoromethylphenyl group introduces strong electron-withdrawing effects, which could enhance metabolic stability but reduce solubility .

- N-(1-(4-(Pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide (): Replaces the piperazine carboxamide with a piperidine-benzamide scaffold. The pyridine-thiazole core may improve water solubility due to the basic nitrogen, contrasting with the target compound’s neutral piperazine .

Table 2: Thiazole Core Modifications

Piperazine Carboxamide Derivatives

Piperazine carboxamides are recurrent in medicinal chemistry due to their conformational flexibility. Notable analogs:

- N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (, A2): Features a fluorophenyl group and a quinazolinone core. The fluorine atom’s electronegativity may enhance binding to polar enzyme pockets, as suggested by its moderate yield (52.2%) and melting point (189.5–192.1°C) .

- N-(4-Methylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide (): Replaces the thiazole-thiophene unit with a tetrahydrofuran carbonyl group. The methylphenyl substituent and furan ring likely reduce steric hindrance, favoring easier synthesis (e.g., via coupling reactions) .

Table 3: Piperazine Carboxamide Analogs

| Compound | Substituent on Piperazine | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | Thiophene-thiazole | N/A | N/A |

| A2 () | Quinazolinone | 52.2 | 189.5–192.1 |

| Compound | Tetrahydrofuran carbonyl | N/A | N/A |

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-methoxybenzyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide?

- Methodological Answer : The synthesis typically involves coupling reactions between piperazine intermediates and functionalized thiazole-thiophene moieties. Key steps include:

- Amide Bond Formation : Use coupling reagents like HBTU () or BOP () with triethylamine (Et3N) in anhydrous THF or DMF.

- Thiazole Ring Construction : Cyclization of precursors (e.g., thioamides or α-haloketones) under reflux conditions.

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ().

- Yield Optimization : Adjust stoichiometry (1:1 molar ratio of reactants) and reaction time (12–24 hours for amidation).

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the methoxybenzyl group (δ ~3.8 ppm for OCH3), thiophene protons (δ 6.8–7.5 ppm), and piperazine carboxamide (δ ~3.5 ppm for N-CH2) ().

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>).

- HPLC : Assess purity (>95%) using C18 columns and UV detection ().

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Anticancer Activity : Cell proliferation assays (e.g., MTT) against cancer cell lines ().

- Antimicrobial Screening : Disk diffusion or microdilution assays ().

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the piperazine-thiazole scaffold’s affinity for ATP-binding pockets ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Substituent Variation : Modify the methoxybenzyl group (e.g., replace with halogenated or electron-withdrawing groups) to enhance metabolic stability ().

- Piperazine Modifications : Introduce methyl or fluorinated groups to improve blood-brain barrier penetration ().

- Thiophene-Thiazole Optimization : Replace thiophene with furan or pyridine to alter π-π stacking interactions ().

- Data Collection : Use IC50 values from dose-response curves and computational docking (e.g., AutoDock) to correlate structural changes with activity.

Q. How can contradictory spectral data (e.g., <sup>1</sup>H NMR splitting patterns) be resolved during characterization?

- Methodological Answer :

- Deuterated Solvents : Use DMSO-d6 or CDCl3 to minimize solvent interference.

- 2D NMR : Employ COSY or HSQC to assign overlapping peaks ().

- Variable Temperature NMR : Resolve dynamic rotational isomerism in the piperazine ring by analyzing spectra at 25°C and 60°C.

- Crystallography : Obtain single-crystal X-ray data for unambiguous confirmation ().

Q. What strategies address poor solubility in preclinical in vivo studies?

- Methodological Answer :

- Salt Formation : Convert to hydrochloride or citrate salts ().

- Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation.

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the carboxamide group ().

- Pharmacokinetic Testing : Measure plasma concentration-time profiles in rodent models to assess bioavailability.

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Cross-check results with orthogonal methods (e.g., fluorescence vs. luminescence assays).

- Control Compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate sensitivity ().

- Statistical Analysis : Apply ANOVA or Student’s t-test to determine significance (p < 0.05).

- Mechanistic Studies : Use Western blotting or flow cytometry to confirm target engagement (e.g., apoptosis markers).

Safety and Handling Considerations

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles ().

- Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors (e.g., THF, DMF).

- Waste Disposal : Neutralize acidic/basic residues before disposal and adhere to institutional guidelines ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.